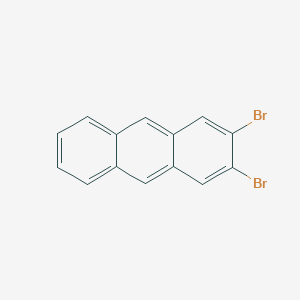

2,3-Dibromoanthracene

Descripción general

Descripción

2,3-Dibromoanthracene is a derivative of anthracene with two bromine atoms . It is a useful synthetic intermediate used to synthesize various acenes and acene derivatives such as Acenaphth [1,2-b]anthracene, which is mutagenic .

Chemical Reactions Analysis

A visible light promoted approach to anthracenone-furans from readily available 2,3-dibromonaphthoquinones and phenylbenzofurans via a formal Diels Alder reaction has been reported . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans in good to excellent yields in one pot .

Physical And Chemical Properties Analysis

2,3-Dibromoanthracene has a molecular formula of C14H8Br2 and a molecular weight of 336.02 . It has a melting point of 270 °C and a predicted boiling point of 441.1±18.0 °C . The density is predicted to be 1.768±0.06 g/cm3 . It is a solid substance with a light yellow to brown color .

Aplicaciones Científicas De Investigación

Enantiodifferentiating Supramolecular Photocyclodimerization : It is used for enantiodifferentiating supramolecular photocyclodimerization to enhance enantioselectivity and product selectivity in reactions (Nakamura & Inoue, 2005).

Study of Diisopropylphosphanyl-Substituted Anthracenes : Researchers use 2,3-Dibromoanthracene for studying diisopropylphosphanyl-substituted anthracenes and their oxidation products (Schwab, Stern, & Stalke, 2008).

Synthesis of Anthracene Derivatives : It is involved in synthesizing anthracene derivatives and studying diastereoselectivity in photoinduced dimerization (Geiger et al., 2019).

Building Block for Organic Electronics : 2,3-Dibromoanthracene serves as a building block for organic light-emitting diodes (OLEDs), field-effect transistors, solar cells, and chemosensors (Xue et al., 2012).

Synthesis of Hexabromoanthracenes : It is used in the synthesis of new anthracene derivatives, such as hexabromoanthracenes (Çakmak et al., 2006).

Study of Photophysical Properties : The absorption and fluorescence spectra of 2,3-Dibromoanthracene are utilized for studying the symmetrical and rotated sandwich configurations of substituted anthracenes (Chandross & Ferguson, 1966).

Hydrogen Transfer Reagent : It functions as a hydrogen transfer reagent in reactions requiring a hydrogen donor, such as the formation of quinols from quinones and the hydrogenation of thiyl radicals to form thiols (Bass, 1964).

Safety And Hazards

Direcciones Futuras

In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties . This suggests that modifications to the 2,3-Dibromoanthracene molecule could be explored for the development of new materials.

Propiedades

IUPAC Name |

2,3-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKSPWUUMSDFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromoanthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)

![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)